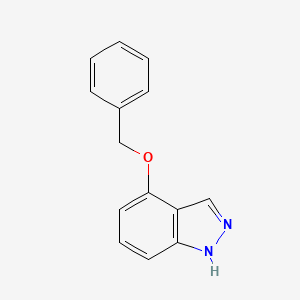

4-(Benzyloxy)-1h-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYOLSBHUABXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630903 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850364-08-8 | |

| Record name | 4-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-1H-indazole: Chemical Properties, Structure, and Synthetic Importance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-1H-indazole is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core structure is a recognized pharmacophore, and the benzyloxy substituent at the 4-position provides a versatile handle for synthetic modifications. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic applications of this compound, with a particular focus on its role as a key intermediate in the development of kinase inhibitors.

Chemical Properties and Structure

This compound, with the CAS Number 850364-08-8, is a solid at room temperature.[1] It is characterized by the molecular formula C₁₄H₁₂N₂O.[2] The structural framework consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a benzyloxy group (-OCH₂C₆H₅) attached at the 4-position of the indazole ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, certain parameters like the boiling point are predicted values. The solubility is qualitatively described as low in water, a common characteristic for many indazole derivatives.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O | [2] |

| Molecular Weight | 224.26 g/mol | [3] |

| CAS Number | 850364-08-8 | [4] |

| Appearance | Solid, powder | [1][4] |

| Melting Point | 118-123 °C | [5] |

| Boiling Point | 422.4 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 152.5 °C (Predicted) | [5] |

| Solubility | Moderate to low solubility in water | [1] |

| Purity | Commercially available up to 98% | [4] |

Structural Elucidation

The chemical structure of this compound is defined by the connectivity of its constituent atoms. The core is the 1H-indazole tautomer, which is generally more stable than the 2H-indazole form.

Spectral Data (for Comparative Analysis)

1H-Indazole (Parent Compound):

-

1H NMR (DMSO-d₆): Chemical shifts (δ) are observed at approximately 13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (d, 1H), 7.36 (t, 1H), and 7.13 (t, 1H) ppm.[6]

-

Mass Spectrum (EI): The molecular ion peak [M]⁺ is observed at m/z 118.[7]

-

IR Spectrum (KBr disc): Characteristic peaks include N-H stretching and aromatic C-H and C=C vibrations.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 4-hydroxy-1H-indazole and benzyl bromide. While a detailed, peer-reviewed protocol specifically for this compound is not widely published, a general procedure based on similar syntheses is outlined below.

Reaction: 4-hydroxy-1H-indazole + Benzyl bromide → this compound

Materials:

-

4-hydroxy-1H-indazole

-

Benzyl bromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 4-hydroxy-1H-indazole in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred for a specified period to allow for the formation of the corresponding alkoxide.

-

Benzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Role in Kinase Inhibitor Synthesis

Indazole derivatives are privileged scaffolds in medicinal chemistry, known for their wide range of biological activities, including the inhibition of various protein kinases. This compound serves as a crucial building block for the synthesis of potent and selective kinase inhibitors, which are pivotal in the development of targeted cancer therapies.

The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be used for further functionalization, or the entire 4-(benzyloxy)phenyl moiety can be incorporated into the final drug molecule.

Conclusion

This compound is a valuable synthetic intermediate with favorable chemical properties for applications in drug discovery. Its straightforward synthesis and the versatility of the indazole scaffold make it a key component in the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. While comprehensive experimental spectral data for the title compound remains elusive in publicly accessible literature, the information provided in this guide serves as a solid foundation for researchers in the field.

References

- 1. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 2. Indazole(271-44-3) IR Spectrum [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 7. 1H-Indazole [webbook.nist.gov]

- 8. 1H-indazole hydrochloride [webbook.nist.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the design of potent and selective modulators of a wide range of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of the indazole scaffold, with a focus on its applications in oncology, inflammation, infectious diseases, and neurological disorders. This document details key experimental methodologies, presents quantitative biological data, and visualizes critical signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

A Versatile Pharmacophore with Broad-Spectrum Activity

Indazole and its derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a multitude of biological targets.[1][2][3] This versatility has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates.[4][5] The core activities of the indazole scaffold can be broadly categorized as follows:

-

Anticancer Activity: The most extensively studied application of the indazole scaffold is in oncology.[5][6][7] A significant number of indazole-containing compounds function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][6]

-

Anti-inflammatory Effects: Indazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[8][9]

-

Antimicrobial Properties: The indazole nucleus is a promising scaffold for the development of novel antibacterial and antifungal agents.[10][11]

-

Neurological Activity: Emerging research has highlighted the potential of indazole-based compounds in treating neurological disorders by targeting enzymes and signaling pathways implicated in these conditions.[12][13][14][15]

Indazole-Based Kinase Inhibitors in Oncology

A substantial portion of the anticancer activity of indazole derivatives stems from their ability to inhibit protein kinases, which are often dysregulated in cancer.[4][6] Several commercially successful anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core and are known for their anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][16]

Key Kinase Targets of Indazole Derivatives:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a well-established anti-angiogenic strategy. Indazole-based inhibitors effectively block the ATP-binding site of VEGFR, thereby preventing downstream signaling required for the formation of new blood vessels that supply tumors with nutrients and oxygen.[17][18]

-

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes involved in cell cycle progression, survival, and apoptosis.[4][6][7] Indazole-containing compounds have been developed as potent inhibitors of Pim kinases.[10][19][20]

-

Aurora Kinases: These serine/threonine kinases play a critical role in mitosis, and their overexpression is common in many cancers.[1][5][13][21] Indazole-based inhibitors of Aurora kinases disrupt mitotic progression, leading to cancer cell death.

-

GSK-3β (Glycogen Synthase Kinase-3β): GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, including those relevant to cancer and neurological disorders.[3][9][22][23][24]

-

LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Indazole-based compounds are being investigated as inhibitors of LRRK2 kinase activity for the treatment of this neurodegenerative disorder.[12][25][26][27][28]

Quantitative Analysis of Biological Activity

The potency of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The following tables summarize the in vitro activity of representative indazole-based compounds against various biological targets.

Table 1: Anticancer Activity of Representative Indazole Derivatives

| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Axitinib | VEGFR1 | Endothelial Cells | 0.1 - 1.2 | [16] |

| VEGFR2 | Endothelial Cells | 0.2 | [16] | |

| VEGFR3 | Endothelial Cells | 0.1 - 0.3 | [16] | |

| PDGFRβ | Endothelial Cells | 1.6 | [16] | |

| c-Kit | Endothelial Cells | 1.7 | [16] | |

| Pazopanib | VEGFR1 | Cell-free | 10 | [16] |

| VEGFR2 | Cell-free | 30 | [16] | |

| VEGFR3 | Cell-free | 47 | [16] | |

| PDGFRα | Not Specified | 71 | [16] | |

| PDGFRβ | Cell-free | 84 | [16] | |

| c-Kit | Cell-free | 74 - 140 | [16] | |

| Compound 2f | - | A549 (Lung) | 0.89 | [29] |

| - | 4T1 (Breast) | 0.23 | [29] | |

| - | HepG2 (Liver) | 1.15 | [29] | |

| - | MCF-7 (Breast) | 0.43 | [29] | |

| - | HCT116 (Colon) | 0.56 | [29] | |

| Compound 6i | VEGFR-2 | - | 0.0245 | |

| - | HUVEC | 1.37 |

Table 2: Anti-inflammatory Activity of Representative Indazole Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference(s) |

| Indazole | Cyclooxygenase-2 | In vitro enzyme assay | 23.42 | [8] |

| 5-Aminoindazole | Cyclooxygenase-2 | In vitro enzyme assay | 12.32 | [8] |

| 6-Nitroindazole | Cyclooxygenase-2 | In vitro enzyme assay | 19.22 | [8] |

| Indazole | TNF-α release | In vitro cellular assay | 220.11 | [8] |

| 5-Aminoindazole | TNF-α release | In vitro cellular assay | 230.19 | [8] |

| 6-Nitroindazole | Interleukin-1β release | In vitro cellular assay | 100.75 | [8] |

Table 3: Activity of Indazole Derivatives Against Neurological Targets

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference(s) |

| MLi-2 | LRRK2 | In vitro kinase assay | 0.76 | [19] |

| GSK-3β Inhibitor XI | GSK-3β | In vitro kinase assay | - | [30] |

Signaling Pathways Modulated by Indazole Derivatives

The therapeutic effects of indazole-based compounds are a direct consequence of their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for several key indazole derivatives.

Caption: Inhibition of the VEGFR signaling pathway by indazole-based inhibitors.

Caption: The role of Pim-1 kinase in cell survival and proliferation and its inhibition by indazole derivatives.

Caption: The role of Aurora kinases in mitosis and the consequence of their inhibition by indazole-based compounds.

Caption: The proposed role of LRRK2 in Parkinson's disease and the therapeutic potential of indazole-based inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

-

Recombinant purified protein kinase of interest (e.g., VEGFR2, Pim-1, GSK-3β, LRRK2).[8][11][14][19][31][32][33][34][35][36]

-

Specific peptide substrate for the kinase.

-

Adenosine triphosphate (ATP).

-

Indazole-based kinase inhibitor (test compound).

-

Assay detection reagents (e.g., ADP-Glo™, Kinase-Glo®).[11][14][32][33][37]

-

High-purity Dimethyl sulfoxide (DMSO).

-

384-well microplates (low-volume, white).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Reaction Setup:

-

Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells of the 384-well plate.

-

Add the kinase and substrate mixture to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

-

Signal Detection (using ADP-Glo™ as an example):

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][33][37]

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11][33][37]

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all other readings.

-

Normalize the data by setting the signal from the vehicle control wells to 100% kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation (MTT) Assay

Objective: To determine the effect of indazole derivatives on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Indazole-based compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins in cell lysates following treatment with an indazole derivative, often to assess the modulation of a signaling pathway.[38]

Materials:

-

Cell line of interest.

-

Indazole-based compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies specific to the target proteins (and loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the indazole compound, then lyse the cells and collect the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of indazole derivatives.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley).

-

Indazole-based compound.

-

Carrageenan solution (1%).

-

Pletysmometer.

-

Vehicle (e.g., saline or a suitable solvent).

-

Standard anti-inflammatory drug (e.g., Indomethacin).

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals and divide them into groups (vehicle control, standard drug, and test compound groups).

-

Compound Administration: Administer the indazole compound or vehicle orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a pletysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

-

Conclusion

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, with a proven track record in the development of clinically successful drugs. Its remarkable versatility allows for the design of potent and selective modulators of a diverse array of biological targets, leading to a broad spectrum of therapeutic applications. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative medicines for the treatment of cancer, inflammation, infectious diseases, and neurological disorders. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the biological activities, key signaling pathways, and essential experimental methodologies associated with the inda-zole core.

References

- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 4. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. The role of leucine-rich repeat kinase 2 (LRRK2) in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. mesoscale.com [mesoscale.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. benchchem.com [benchchem.com]

- 20. juniperpublishers.com [juniperpublishers.com]

- 21. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. GSK3 Function in the Brain during Development, Neuronal Plasticity, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bioengineer.org [bioengineer.org]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. youtube.com [youtube.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. benchchem.com [benchchem.com]

- 31. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. promega.com [promega.com]

- 34. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 35. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 36. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 37. promega.com [promega.com]

- 38. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Solubility of 4-(Benzyloxy)-1H-indazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Benzyloxy)-1H-indazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for solubility determination, and a logical framework for solvent selection. This guide is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Introduction to this compound

This compound is an organic compound featuring an indazole core with a benzyloxy group at the 4-position.[1] This heterocyclic structure is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors for potential use in oncology and the treatment of inflammatory diseases.[2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 850364-08-8[3]

-

Molecular Formula: C₁₄H₁₂N₂O[3]

-

Molecular Weight: 224.26 g/mol [3]

-

Appearance: Likely a solid at room temperature.[1]

Qualitative Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. The molecule possesses both a polar indazole ring system capable of hydrogen bonding and a large, nonpolar benzyloxy group. This amphiphilic nature suggests a varied solubility across different types of organic solvents.

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar indazole moiety. Solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents due to their ability to interact with the aromatic and benzyloxy portions of the molecule.

-

Moderate Solubility: Expected in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol) and in ethers like tetrahydrofuran (THF).

-

Low Solubility: Expected in nonpolar solvents such as hexanes and in highly polar protic solvents like water.[1] The presence of the large hydrophobic benzyloxy group is expected to significantly limit its solubility in aqueous media.

Quantitative Solubility Data

| Solvent | CAS Number | Predicted Solubility at 25°C ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | High |

| N,N-Dimethylformamide (DMF) | 68-12-2 | High |

| Dichloromethane (DCM) | 75-09-2 | High |

| Tetrahydrofuran (THF) | 109-99-9 | Moderate |

| Acetone | 67-64-1 | Moderate |

| Ethyl Acetate | 141-78-6 | Moderate |

| Methanol | 67-56-1 | Moderate to Low |

| Ethanol | 64-17-5 | Moderate to Low |

| Isopropanol | 67-63-0 | Low |

| Toluene | 108-88-3 | Low |

| n-Hexane | 110-54-3 | Very Low |

| Water | 7732-18-5 | Very Low |

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The "shake-flask" method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent.[4][5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Screw-capped vials

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.[6]

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Solvent Selection Workflow.

As this compound is a precursor for kinase inhibitors, the following diagram illustrates a simplified, generic signaling pathway that such inhibitors target.

Caption: Simplified Kinase Signaling Pathway Inhibition.

References

- 1. CAS 850364-08-8: 1H-Indazole,4-(phenylmethoxy)- [cymitquimica.com]

- 2. 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone [myskinrecipes.com]

- 3. This compound | 850364-08-8 [chemicalbook.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to the Safe Handling of 4-(Benzyloxy)-1h-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-(Benzyloxy)-1h-indazole, a chemical intermediate of interest in pharmaceutical research. Due to the limited availability of specific safety data for this exact compound, this document incorporates information from safety data sheets (SDS) of structurally related compounds containing the benzyloxy and indazole moieties. This approach allows for a precautionary assessment of potential hazards.

Chemical and Physical Properties

This compound is a solid powder at room temperature.[1][2] Its key identifiers and physical characteristics are summarized below.

| Property | Value | Reference |

| Synonyms | 4-(phenylmethoxy)-1H-indazole | [1][2][3][4] |

| CAS Number | 850364-08-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂N₂O | [1][2][3][4] |

| Molecular Weight | 224.26 g/mol | [2][3] |

| Appearance | Solid, powder | [1][2] |

| Purity | Commercially available in 95%, 97%, and 98% purities | [1][2][5] |

Hazard Identification and Classification

| Hazard Statement | Description | GHS Classification (Inferred) | Reference |

| H315 | Causes skin irritation | Skin Irrit. 2 | [5][6] |

| H319 | Causes serious eye irritation | Eye Irrit. 2A | [5][6] |

| H335 | May cause respiratory irritation | STOT SE 3 | [5][6] |

| H302 | Harmful if swallowed | Acute Tox. 4 | [6] |

Signal Word: Warning[5]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for minimizing risk.

| Precautionary Code | Description | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][6] |

| P264 | Wash skin thoroughly after handling. | [5][6] |

| P270 | Do not eat, drink or smoke when using this product. | [6] |

| P271 | Use only outdoors or in a well-ventilated area. | [5][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [5] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [5] |

| P362 | Take off contaminated clothing and wash before reuse. | [5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5][6] |

| P405 | Store locked up. | [5][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5][6] |

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Methodologies for Key Handling Procedures:

-

Engineering Controls: All manipulations of solid this compound that could generate dust, as well as all procedures involving solutions of the compound, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure all skin is covered.[6]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[5][7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

-

Spill Response: In the event of a spill, evacuate unprotected personnel from the area. Wear appropriate PPE and ensure adequate ventilation.[5] Prevent the spill from entering drains or waterways.[5] Carefully sweep up the solid material, minimizing dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[7]

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. | [5] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6] |

| Ingestion | Rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention. | [6] |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][8] Some suppliers recommend refrigerated storage at 2-8°C.[9] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to an approved hazardous waste disposal facility.[5][6]

Toxicological Information

Specific toxicological data for this compound, such as LD50 values, have not been fully investigated.[10] The toxicological assessment is based on the GHS classifications of structurally similar compounds. The primary concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[5][6]

References

- 1. CAS 850364-08-8: 1H-Indazole,4-(phenylmethoxy)- [cymitquimica.com]

- 2. This compound, CasNo.850364-08-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. This compound | 850364-08-8 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. aksci.com [aksci.com]

- 9. 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone [myskinrecipes.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1H-indazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(benzyloxy)-1H-indazole and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The 4-benzyloxy substitution, in particular, serves as a crucial structural motif and a versatile handle for further functionalization in the development of novel therapeutic agents.

This document details the core synthesis starting from 4-hydroxy-1H-indazole, followed by key functionalization strategies for generating diverse analogues, including N-alkylation and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate practical application in a research and development setting.

Core Synthesis: O-Benzylation of 4-Hydroxy-1H-indazole

The most direct route to the this compound core is through the Williamson ether synthesis, starting from the commercially available or synthetically accessible 4-hydroxy-1H-indazole. This reaction involves the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic substitution with a benzyl halide.

A general workflow for the synthesis of the core structure is outlined below. The initial formation of the indazole ring can be achieved through various methods, often involving the cyclization of ortho-substituted phenylhydrazines or related precursors.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard O-alkylation methods.

-

Preparation: To a solution of 4-hydroxy-1H-indazole (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.2 M), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or sodium hydride (NaH, 1.2 eq., used with caution in an inert atmosphere).

-

Reaction: Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

-

Addition: Add benzyl bromide or benzyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Heating & Monitoring: Heat the mixture to 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis of Analogues and Derivatives

The this compound core provides multiple sites for further functionalization to generate a library of analogues. The most common modifications involve substitution at the N1/N2 positions of the pyrazole ring and at the C3, C5, C6, and C7 positions of the bicyclic system.

N-Alkylation of the Indazole Ring

Alkylation of the indazole nitrogen presents a key challenge regarding regioselectivity, as it can occur at either the N1 or N2 position. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[6][7][8]

-

N1-Selectivity: Generally favored by using strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF).[6][9] This is often attributed to the formation of the more thermodynamically stable N1-anion.

-

N2-Selectivity: Can be favored under certain conditions, for instance, with substituents at the C7 position that sterically hinder the N1 position, or through specific protocols like Mitsunobu reactions.[10]

Table 1: Conditions Influencing N-Alkylation Regioselectivity

| Base / Solvent System | Typical Electrophile | Predominant Isomer | Reference(s) |

| NaH / THF | Alkyl Bromide | N1 (>95%) | [6][8][9] |

| K₂CO₃ / DMF | Alkyl Halide | Mixture of N1/N2 | [8] |

| Cs₂CO₃ / Dioxane | Alkyl Tosylate | N1 (High Yield) | [7] |

| DIAD, PPh₃ / THF | Alcohol (Mitsunobu) | N2 | [10] |

Experimental Protocol: N1-Selective Alkylation

This protocol is optimized for achieving high N1 regioselectivity.[6][7]

-

Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Addition of Electrophile: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

-

Quenching & Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the N1-alkylated indazole.

C-H Functionalization via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl moieties onto the indazole scaffold, significantly increasing molecular diversity.[11][12] This typically requires a two-step process: initial regioselective halogenation (bromination or iodination) of the indazole core, followed by the palladium-catalyzed coupling with a boronic acid or ester.

Common sites for halogenation on the indazole ring are the C3, C5, and C7 positions.[13][14][15] For example, direct C7 bromination can be achieved using N-bromosuccinimide (NBS).[13]

Table 2: Representative Suzuki-Miyaura Coupling Reaction Data

| Halogenated Indazole Substrate | Boronic Acid Partner | Catalyst / Ligand | Base / Solvent | Yield (%) | Reference(s) |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | High | [11] |

| 7-Bromo-4-sulfonamido-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 85-95 | [13] |

| 3-Iodo-1H-indazole (N-protected) | 4-Methoxycarbonylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene:H₂O | ~90 | [15] |

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an aryl halide with a boronic acid.[16]

-

Preparation: In a reaction vessel, combine the halogenated this compound derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.5 eq.).

-

Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to 90-110 °C under the inert atmosphere and stir for 6-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography on silica gel to obtain the desired biaryl product.

Biological Context: Targeting Kinase Signaling Pathways

Indazole derivatives are well-represented as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of diseases like cancer. While the specific biological targets of this compound derivatives are subject to experimental validation, they can be rationally designed to target ATP-binding sites of kinases involved in oncogenic signaling, such as Fibroblast Growth Factor Receptors (FGFRs).

The synthetic strategies outlined in this guide enable the systematic modification of the this compound scaffold. By varying substituents at the N1, C3, and C7 positions, researchers can modulate the compound's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile for specific kinase targets. This structured approach is fundamental to modern structure-activity relationship (SAR) studies in drug discovery.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. research.ucc.ie [research.ucc.ie]

- 10. pure.mpg.de [pure.mpg.de]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. soc.chim.it [soc.chim.it]

- 15. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-(Benzyloxy)-1H-indazole from 4-hydroxy-1H-indazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Benzyloxy)-1H-indazole from 4-hydroxy-1H-indazole. The described method is a Williamson ether synthesis, a robust and widely used reaction in organic chemistry for the formation of ethers. This process involves the deprotonation of the hydroxyl group of 4-hydroxy-1H-indazole using a strong base, followed by nucleophilic substitution with benzyl bromide to yield the desired product. This benzylated indazole derivative is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.

Introduction

The indazole scaffold is a prominent heterocyclic motif in numerous pharmacologically active compounds. The functionalization of the indazole core, particularly at the 4-position, is a key strategy in the design of novel drug candidates. The conversion of 4-hydroxy-1H-indazole to this compound serves two primary purposes in synthetic chemistry: it protects the reactive hydroxyl group, and it introduces a bulky benzyloxy moiety that can modulate the biological activity and pharmacokinetic properties of the final compound. The benzyl group is a versatile protecting group due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1]

The synthesis is achieved through a Williamson ether synthesis, a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[2] In this specific application, the hydroxyl group of 4-hydroxy-1H-indazole is deprotonated by a strong base, typically sodium hydride (NaH), in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The resulting indazol-4-oxide anion then reacts with benzyl bromide to form the corresponding ether.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative method based on established procedures for the Williamson ether synthesis of similar phenolic compounds.[2][3]

Materials:

-

4-hydroxy-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Septa and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxy-1H-indazole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

-

Allow the mixture to stir at 0 °C for 30 minutes. Gas evolution (H₂) should be observed.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-hydroxy-1H-indazole | C₇H₆N₂O | 134.14 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.03 | Reagent |

| Sodium Hydride | NaH | 24.00 | Base |

| This compound | C₁₄H₁₂N₂O | 224.26 | Product |

Table 2: Representative Characterization Data for this compound

| Data Type | Observed Values |

| Appearance | White to off-white solid[4] |

| Yield | Typically > 80% (based on similar reactions) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.5 (br s, 1H, NH), 8.1 (s, 1H), 7.5-7.3 (m, 5H), 7.25 (t, 1H), 7.1 (d, 1H), 6.7 (d, 1H), 5.2 (s, 2H). (Predicted based on analogous structures) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 151.0, 140.5, 136.5, 129.0, 128.5, 128.0, 127.5, 122.0, 115.0, 105.0, 101.0, 71.0. (Predicted based on analogous structures) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₄H₁₃N₂O⁺: 225.1028; Found: (Representative value). |

Note: The NMR and mass spectrometry data are representative and may vary slightly based on the specific experimental conditions and instrumentation.

Mandatory Visualizations

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Williamson Ether Synthesis

Figure 3: Logical steps of the Williamson ether synthesis.

Conclusion

The synthesis of this compound from 4-hydroxy-1H-indazole is a straightforward and efficient process utilizing the Williamson ether synthesis. The provided protocol offers a reliable method for obtaining this valuable intermediate for applications in drug discovery and development. The reaction is generally high-yielding and the product can be readily purified using standard chromatographic techniques. Researchers should pay careful attention to the anhydrous conditions required for the successful use of sodium hydride.

References

Application Note: Suzuki-Miyaura Coupling of 4-(Benzyloxy)-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Indazole scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the Suzuki-Miyaura coupling of a 4-(benzyloxy)-1H-indazole derivative, a valuable building block in drug discovery programs. The protocol is based on established methodologies for the coupling of related N-heterocycles and includes a preparatory step for the synthesis of the requisite halogenated indazole intermediate.

Experimental Protocols

A two-step synthetic sequence is proposed, starting with the regioselective bromination of this compound to yield the key intermediate, 7-bromo-4-(benzyloxy)-1H-indazole. This is followed by the Suzuki-Miyaura cross-coupling with a suitable boronic acid.

Part 1: Synthesis of 7-Bromo-4-(benzyloxy)-1H-indazole (Hypothetical Protocol)

This protocol is adapted from a reported regioselective C7-bromination of 4-substituted 1H-indazoles.[1][2]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq.) in DMF, add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-bromo-4-(benzyloxy)-1H-indazole.

Part 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-(benzyloxy)-1H-indazole

This protocol is a compilation and adaptation of several successful Suzuki-Miyaura couplings of bromo-indazoles reported in the literature.[1][2][3][4]

Materials:

-

7-Bromo-4-(benzyloxy)-1H-indazole

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

-

Anhydrous solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask or a sealable reaction vessel, combine 7-bromo-4-(benzyloxy)-1H-indazole (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl/heteroaryl-4-(benzyloxy)-1H-indazole.

Data Presentation

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of substituted bromo-indazoles, which can serve as a starting point for optimizing the reaction with 7-bromo-4-(benzyloxy)-1H-indazole.

| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 85 | [1][2] |

| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 92 | [3][4] |

| 5-Bromo-1H-indazole | (4-Fluorophenyl)boronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88 | [5] |

| 7-Bromo-1H-indole-2-boronic acid | Aryl halide | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | 12-24 | 60-95 | [6] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 7-Aryl-4-(benzyloxy)-1H-indazole.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Deprotection of the Benzyl Group in 4-(Benzyloxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl group in 4-(Benzyloxy)-1H-indazole to yield 4-hydroxy-1H-indazole. This transformation is a critical step in the synthesis of various biologically active molecules, as the indazole scaffold is a privileged structure in medicinal chemistry.[1][2][3][4]

Introduction

The benzyl ether is a common protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions.[5] Its removal, or debenzylation, is a key step in multi-step organic synthesis. For a substrate like this compound, the selection of the deprotection method is crucial to ensure high yield and purity of the desired 4-hydroxy-1H-indazole, while avoiding unwanted side reactions on the indazole ring. The primary methods for O-debenzylation include catalytic hydrogenation, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage. The resulting 4-hydroxy-1H-indazole can be a valuable intermediate for the synthesis of compounds with potential therapeutic applications, including as kinase inhibitors for cancer therapy.[1][6]

Deprotection Methods and Data Presentation

Several methods are available for the deprotection of the benzyl group from this compound. The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions. Below is a summary of common methods with typical reaction parameters.

| Method | Catalyst / Reagent | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (balloon or pressure) | Ethanol, Methanol, Ethyl Acetate | Room Temperature | 2 - 24 | >90 | A widely used and generally high-yielding method.[7] Requires handling of hydrogen gas. |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate, Formic acid, Cyclohexene | Methanol, Ethanol | Room Temperature - Reflux | 1 - 6 | >90 | Avoids the need for pressurized hydrogen gas, making it safer and more convenient for standard laboratory settings.[5][8] |

| Lewis Acid-Mediated Deprotection | Boron trichloride (BCl₃) | N/A | Dichloromethane | -78 to Room Temperature | 1 - 4 | Variable | Useful for substrates that are sensitive to hydrogenation conditions. Requires careful handling of corrosive Lewis acids. |

| Oxidative Deprotection | KOtBu/DMSO | O₂ | DMSO | Room Temperature | < 1 | Variable | Primarily for N-debenzylation; O-benzyl ethers are typically stable under these conditions, offering a method for selective deprotection if both N- and O-benzyl groups are present.[9] |

Experimental Protocols

This protocol describes the debenzylation of this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Methanol)

-

Nitrogen gas

-

Hydrogen gas (balloon)

-

Celite®

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (or hydrogen balloon setup)

-

Filtration apparatus

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add ethanol (or methanol) to dissolve the starting material (concentration typically 0.05-0.1 M).

-

Carefully add 10% Pd/C (10-20% by weight of the starting material).

-

Seal the flask and purge the system with nitrogen gas to remove air.[10]

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.[10]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the flask with nitrogen gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (or methanol).[10]

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-hydroxy-1H-indazole.

-

Purify the product by recrystallization or column chromatography if necessary.

Safety Precautions: Palladium on carbon is pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[11] Hydrogen gas is highly flammable and explosive. Perform the reaction in a well-ventilated fume hood away from ignition sources.

This protocol offers a safer alternative to using hydrogen gas by employing ammonium formate as the in situ hydrogen source.[8]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (or ethanol).

-

Add 10% Pd/C (10-20% by weight of the starting material).

-

Add ammonium formate (3-5 eq) to the reaction mixture.

-

Attach a reflux condenser and stir the mixture at room temperature or heat to reflux (typically 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (or ethanol).

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium salts, followed by drying and evaporation of the organic layer.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Caption: Experimental workflow for the deprotection of this compound.

Signaling Pathways and Biological Relevance

The indazole nucleus is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.[1] Derivatives of 1H-indazole exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2][3] The product of this deprotection, 4-hydroxy-1H-indazole, can serve as a crucial intermediate in the synthesis of molecules targeting various signaling pathways implicated in disease. For instance, substituted indazoles are known to act as inhibitors of protein kinases, which are key components of signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Therefore, the debenzylation of this compound is a vital step towards the development of novel therapeutics that can modulate these critical cellular processes.

Caption: Logical relationship from deprotection to biological application.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. silicycle.com [silicycle.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

Application Notes and Protocols: Utilizing 4-(Benzyloxy)-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Benzyloxy)-1H-indazole as a key starting material in the synthesis of potent kinase inhibitors, with a particular focus on inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The following sections detail the rationale, synthetic strategies, experimental protocols, and biological evaluation of these compounds.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases make it an attractive starting point for drug design. This compound, in particular, offers a versatile platform for the synthesis of kinase inhibitors. The benzyloxy group serves as a protected form of a 4-hydroxy-1H-indazole, which can be a crucial pharmacophore for interacting with the kinase hinge region or can be used as a handle for further chemical modifications.

The TAM receptor tyrosine kinases (Tyro3, Axl, and Mer) are critical regulators of immune homeostasis and are frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and drug resistance.[1] Consequently, the development of small molecule inhibitors targeting TAM kinases is an area of intense research.

Featured Kinase Inhibitor: BMS-777607 (A Pan-TAM/c-Met Inhibitor)

BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and the TAM family kinases.[2][3] It has demonstrated significant anti-tumor activity in preclinical models.[4] While a direct synthesis of BMS-777607 starting from this compound is not explicitly detailed in publicly available literature, a representative synthetic approach can be proposed based on established synthetic methodologies for indazole-based kinase inhibitors.

Quantitative Data: Inhibitory Activity of BMS-777607

The following table summarizes the in vitro inhibitory activity of BMS-777607 against its primary kinase targets.

| Kinase Target | IC50 (nM) |

| Axl | 1.1 |

| Ron | 1.8 |

| c-Met | 3.9 |

| Tyro3 | 4.3 |

| Mer | 14 |

| FLT3 | 16 |

| Aurora B | 78 |

| Lck | 120 |

| VEGFR2 | 180 |

| Table 1: In vitro kinase inhibitory activity of BMS-777607.[2][5] |

Signaling Pathway: The TAM Kinase Signaling Axis

The TAM kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S. This activation leads to the dimerization of the receptors and autophosphorylation of their intracellular kinase domains. Downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, are then initiated, promoting cell survival, proliferation, migration, and immune suppression.[6][7]

Caption: TAM Receptor Signaling Pathway and Point of Inhibition.

Experimental Protocols

Representative Synthesis of a Kinase Inhibitor from this compound

The following is a representative, multi-step synthetic workflow for a hypothetical kinase inhibitor derived from this compound. This protocol is based on established chemical transformations for indazole derivatives.

References

- 1. N-[4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 1025720-94-8 [chemicalbook.com]

- 2. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacological Profiling of Novel 4-(Benzyloxy)-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the pharmacological profiling of novel 4-(benzyloxy)-1H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This document outlines detailed protocols for key experiments, presents data in a structured format for comparative analysis, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

Indazole derivatives have demonstrated significant therapeutic potential by targeting various biological pathways.[1][2] The introduction of a benzyloxy group at the 4-position of the 1H-indazole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a framework for the systematic evaluation of such novel derivatives.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives (coded as BZI-001 to BZI-004) to illustrate the expected outcomes from pharmacological profiling.

Table 1: In Vitro Kinase Inhibition Profile

| Compound ID | Target Kinase | IC50 (nM) |

| BZI-001 | VEGFR-2 | 15.2 |

| FGFR1 | 89.7 | |

| Tpl2 | 250.1 | |

| BZI-002 | VEGFR-2 | 8.9 |

| FGFR1 | 45.3 | |

| Tpl2 | 180.5 | |

| BZI-003 | VEGFR-2 | 112.6 |

| FGFR1 | 350.2 | |

| Tpl2 | >1000 | |

| BZI-004 | VEGFR-2 | 22.1 |

| FGFR1 | 150.8 | |

| Tpl2 | 450.3 |

Table 2: Cellular Activity Profile

| Compound ID | Cell Line | Assay Type | GI50 (µM) |

| BZI-001 | HUVEC | Anti-proliferation | 0.25 |

| A549 | Anti-proliferation | 1.15 | |

| B16-F10 | Anti-proliferation | 0.89 | |

| BZI-002 | HUVEC | Anti-proliferation | 0.12 |

| A549 | Anti-proliferation | 0.78 | |

| B16-F10 | Anti-proliferation | 0.45 | |

| BZI-003 | HUVEC | Anti-proliferation | 5.6 |

| A549 | Anti-proliferation | >10 | |

| B16-F10 | Anti-proliferation | >10 | |

| BZI-004 | HUVEC | Anti-proliferation | 0.54 |

| A549 | Anti-proliferation | 2.3 | |

| B16-F10 | Anti-proliferation | 1.9 |

Table 3: In Vivo Efficacy in B16-F10 Melanoma Model

| Compound ID | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| BZI-001 | 20 | 45.8 |

| BZI-002 | 20 | 52.6 |

| BZI-003 | 20 | 10.2 |

| BZI-004 | 20 | 38.5 |

Experimental Protocols